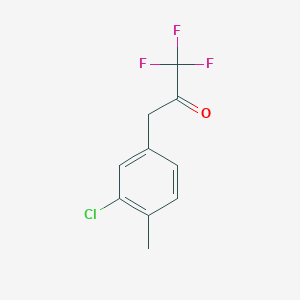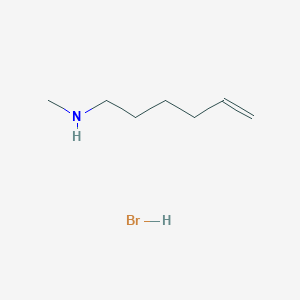
3-Fluoro-4-methoxyphenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-methoxy-4-thiocyanatobenzene is an organic compound with the molecular formula C8H6FNOS. It is characterized by the presence of a fluorine atom, a methoxy group, and a thiocyanate group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-1-methoxy-4-thiocyanatobenzene typically involves multi-step reactions. One common method includes the reaction of 2-fluoro-1-methoxy-4-nitrobenzene with thiocyanate salts under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2-fluoro-1-methoxy-4-thiocyanatobenzene may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-methoxy-4-thiocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles under suitable conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium thiocyanate and potassium thiocyanate.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminium hydride are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted benzene derivatives.
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated benzene derivatives.
Oxidation and Reduction: Products include alcohols, ketones, and other oxidized or reduced forms of the compound.
Scientific Research Applications
2-Fluoro-1-methoxy-4-thiocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-1-methoxy-4-thiocyanatobenzene involves its interaction with molecular targets through its functional groups. The thiocyanate group can participate in nucleophilic and electrophilic reactions, while the fluorine and methoxy groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-Fluoro-1-methoxy-4-nitrobenzene
- 2-Fluoro-1-methoxy-4-aminobenzene
- 2-Fluoro-1-methoxy-4-chlorobenzene
Comparison: 2-Fluoro-1-methoxy-4-thiocyanatobenzene is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and properties compared to its analogs. For instance, while 2-fluoro-1-methoxy-4-nitrobenzene is primarily used in nitration reactions, the thiocyanate derivative is more versatile in nucleophilic and electrophilic substitutions .
Properties
CAS No. |
89818-26-8 |
|---|---|
Molecular Formula |
C8H6FNOS |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(3-fluoro-4-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H6FNOS/c1-11-8-3-2-6(12-5-10)4-7(8)9/h2-4H,1H3 |
InChI Key |
XCWIDJFWVJPZBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


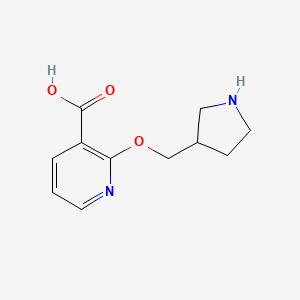
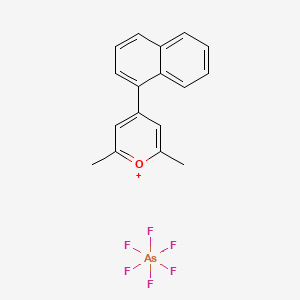
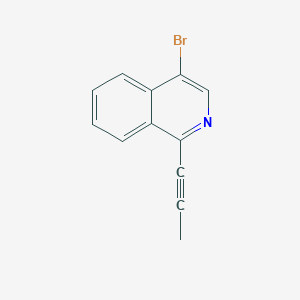
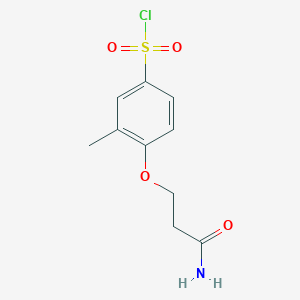
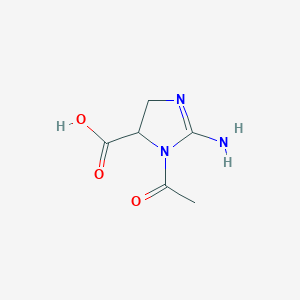
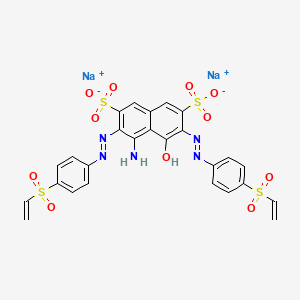
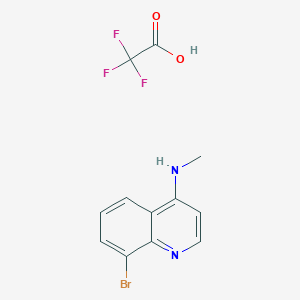
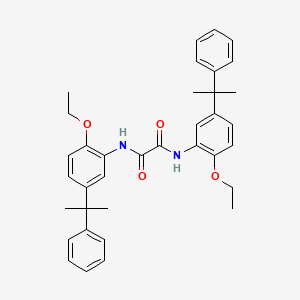
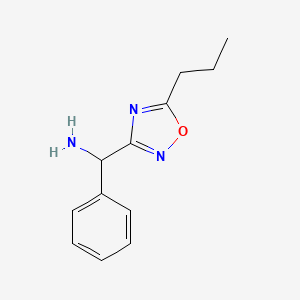
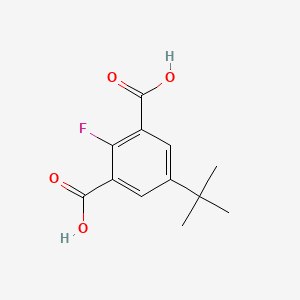
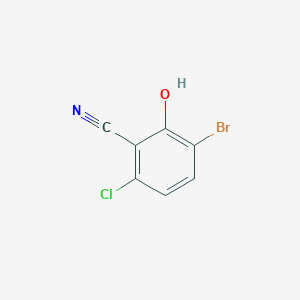
![N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12833669.png)
